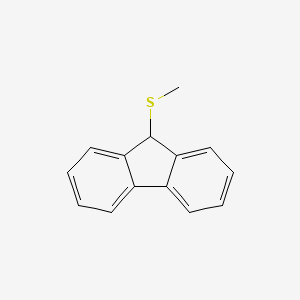

9h-Fluoren-9-yl methyl sulfide

Description

Properties

CAS No. |

59431-17-3 |

|---|---|

Molecular Formula |

C14H12S |

Molecular Weight |

212.31 g/mol |

IUPAC Name |

9-methylsulfanyl-9H-fluorene |

InChI |

InChI=1S/C14H12S/c1-15-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,14H,1H3 |

InChI Key |

QQTVCJWGUHEGGV-UHFFFAOYSA-N |

Canonical SMILES |

CSC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Structural & Nomenclatural Analysis of 9-(Methylsulfanyl)-9H-fluorene

[1]

Introduction & Significance

The compound 9-(methylsulfanyl)-9H-fluorene (also known as 9H-fluoren-9-yl methyl sulfide) represents a critical structural motif in organic chemistry, serving as a model system for studying conformational isomerism and radical stability within rigid tricyclic frameworks.[1] While often overshadowed by its oxygenated counterpart (the Fmoc protecting group precursor), the thioether variant offers unique utility in medicinal chemistry as a metabolic probe and in materials science for investigating electronic delocalization across the fluorene backbone.[1]

This guide provides a definitive technical analysis of the compound's nomenclature, structural properties, and synthetic pathways, designed for researchers requiring high-fidelity data for patent filings, regulatory documentation, or synthetic planning.[1]

Nomenclature & Synonym Registry

Precise nomenclature is paramount in drug development to avoid ambiguity in intellectual property claims.[1] The following table synthesizes the preferred IUPAC designations with common trade and registry names.

Table 1: Nomenclatural Hierarchy[1]

| Category | Name / Identifier | Technical Notes |

| IUPAC Name (PIN) | 9-(Methylsulfanyl)-9H-fluorene | Preferred IUPAC Name.[1] Uses "sulfanyl" suffix for the -S- group attached to the parent fluorene ring. |

| Functional Class | This compound | Describes the molecule as a sulfide formed from the fluorenyl radical and a methyl group.[1] Common in older literature.[1] |

| CAS Registry Name | 9H-Fluorene, 9-(methylthio)- | Follows Chemical Abstracts Service inversion rules.[1] |

| Common Synonyms | 9-Methylthiofluorene9-Fluorenyl methyl thioether | "Methylthio" is a retained IUPAC prefix but "Methylsulfanyl" is preferred in current recommendations (2013).[1] |

| PubChem CID | 271221 | Unique numerical identifier for database retrieval.[1] |

| SMILES | CSC1C2=CC=CC=C2C3=CC=CC=C13 | String representation for chemoinformatics. |

Structural Breakdown[1]

Chemical Properties & Characterization

Synthetic Protocol: Nucleophilic Thiolation[1]

The synthesis of 9-(methylsulfanyl)-9H-fluorene is best achieved via an Sₙ2 nucleophilic substitution.[1] Unlike the 9-fluorenyl cation (which is anti-aromatic and destabilized), the 9-fluorenyl radical is stable.[1] Therefore, direct nucleophilic displacement under basic conditions is preferred over acid-catalyzed routes that might generate a transient cation.[1]

Methodology: Thiolation of 9-Bromofluorene

Reagents:

-

9-Bromofluorene (1.0 eq)[1]

-

Sodium thiomethoxide (NaSMe) (1.2 eq)[1]

-

Tetrahydrofuran (THF) (anhydrous)[1]

Protocol:

-

Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 9-bromofluorene (10 mmol) in anhydrous THF (50 mL).

-

Addition: Cool the solution to 0°C. Add sodium thiomethoxide (12 mmol) portion-wise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1).[1] The starting bromide (Rf ~0.[1]6) should disappear, replaced by the sulfide (Rf ~0.5).[1]

-

Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize the crude residue from hot hexanes to yield colorless crystals.

Mechanism & Validation: The reaction proceeds via a standard Sₙ2 mechanism where the thiolate anion attacks the C9 position from the backside.[1] The steric bulk of the fluorene ring is tolerated because the C9 position is relatively exposed in the planar conformation.[1]

Mechanistic & Reactivity Visualization

The following diagram illustrates the synthetic logic and the divergent reactivity pathways of the 9-fluorenyl sulfide core. This includes its oxidation to the sulfoxide (a chiral center) and its homolytic cleavage, which is a subject of mechanistic study due to the stability of the 9-fluorenyl radical.[1]

Figure 1: Synthetic pathway and reactivity divergence of 9-(methylsulfanyl)-9H-fluorene.[1] The central node represents the target thioether, which serves as a gateway to sulfoxides or stable radicals.[1]

Applications in Research & Development

Bioisosterism & Metabolism

In drug design, the methylsulfanyl group is often used as a bioisostere for a methoxy group (-OMe).[1] However, the metabolic profile differs significantly:

-

Oxidation: The sulfur atom is readily oxidized by cytochrome P450 enzymes to the sulfoxide (-S(=O)-) and sulfone (-SO₂-), altering polarity and solubility.[1]

-

Radical Scavenging: The relatively weak C-S bond at the benzylic 9-position allows the compound to act as a radical scavenger or chain transfer agent in polymerization studies.

Conformational Analysis

Research by Hou and Meyers (1999) utilized 9-substituted fluorenes, including thioethers, to study "ap" and "sp" rotamers.[1] The high steric barrier provided by the fluorene ring makes this scaffold ideal for investigating restricted rotation and atropisomerism.[1]

References

-

Hou, Y., & Meyers, C. Y. (1999).[1] 9-Methylthiofluorene and its facile homolysis into sp-9-(o-tert-butylphenyl)-9-methylthiofluorene and sp-9-(o-tert-butylphenyl)fluorene.[1] Canadian Journal of Chemistry, 77(5-6), 960–966.[1] Link[1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 271221, this compound.[1] PubChem. Link

-

IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.[1] (Guidance on "sulfanyl" vs "thio").

Methodological & Application

Application Note: A Robust Two-Step Protocol for the Synthesis of 9H-Fluoren-9-yl Methyl Sulfide

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 9H-Fluoren-9-yl methyl sulfide from its corresponding alcohol, 9-fluorenylmethanol. The described methodology is a robust, two-step process designed for high fidelity and yield. The protocol first involves the activation of the primary alcohol to a tosylate, converting the hydroxyl moiety into an excellent leaving group. The subsequent step details the nucleophilic substitution of the tosyl group with a methyl sulfide source via an SN2 mechanism. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering not only a step-by-step procedure but also the underlying chemical principles, expected analytical data for product validation, and troubleshooting advice.

Introduction and Scientific Context

The fluorenyl scaffold is a privileged structure in medicinal chemistry and materials science due to its unique photophysical properties and rigid, planar geometry. The functionalization at the C-9 position is a common strategy to modulate these properties. This compound serves as a valuable intermediate, enabling further synthetic transformations or direct integration into larger molecular architectures.

The conversion of an alcohol to a sulfide is a fundamental transformation in organic chemistry. Direct conversion is often challenging due to the poor leaving group nature of the hydroxyl group (-OH). A more reliable strategy involves a two-step sequence:

-

Activation: The hydroxyl group is converted into a sulfonate ester, typically a tosylate (-OTs), which is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.

-

Substitution: The activated intermediate is then subjected to a nucleophilic attack by a thiolate anion, in this case, the methanethiolate ion (CH₃S⁻), to form the desired thioether bond.

This protocol is designed to be self-validating, providing researchers with the necessary details to perform the synthesis and confirm the identity and purity of the final product.

Reaction Scheme and Mechanism

The overall synthesis proceeds in two distinct steps as illustrated below:

Step 1: Tosylation of 9-fluorenylmethanol

9-fluorenylmethanol reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form 9-fluorenylmethyl tosylate.

Step 2: Nucleophilic Substitution with Sodium Thiomethoxide

9-fluorenylmethyl tosylate undergoes an SN2 reaction with sodium thiomethoxide (NaSMe) to yield the final product, this compound.

Mechanistic Rationale

The hydroxyl group of an alcohol is a poor leaving group. The tosylation step is critical as it replaces the -OH group with a p-toluenesulfonate (-OTs) group. The tosylate anion is a very stable species and therefore an excellent leaving group, facilitating the subsequent nucleophilic substitution.[1] The reaction is typically performed in the presence of a base such as pyridine or triethylamine, which neutralizes the HCl byproduct generated.[2]

The second step is a classic bimolecular nucleophilic substitution (SN2) reaction. The methanethiolate anion (CH₃S⁻) is a potent nucleophile that attacks the electrophilic benzylic carbon atom of the 9-fluorenylmethyl tosylate.[3] This attack occurs from the backside relative to the leaving group, leading to the displacement of the tosylate and the formation of the new carbon-sulfur bond. To favor the SN2 pathway and maximize yield, a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is employed. These solvents solvate the cation (Na⁺) but leave the nucleophile (CH₃S⁻) relatively unsolvated and highly reactive.[3]

Experimental Protocols

Safety Precaution: This procedure must be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Part A: Synthesis of 9-Fluorenylmethyl Tosylate (Intermediate)

This protocol is adapted from standard tosylation procedures for primary alcohols.[2][4]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 9-Fluorenylmethanol | C₁₄H₁₂O | 196.24 | 5.00 g | 25.5 | Starting Material |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 5.83 g | 30.6 (1.2 eq) | Moisture sensitive |

| Pyridine | C₅H₅N | 79.10 | 30 mL | - | Anhydrous, used as solvent and base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous, for workup |

| Hydrochloric Acid (1 M) | HCl | 36.46 | ~60 mL | - | For workup |

| Deionized Water | H₂O | 18.02 | As needed | - | For workup |

| Brine (sat. NaCl) | NaCl | 58.44 | ~50 mL | - | For workup |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 9-fluorenylmethanol (5.00 g, 25.5 mmol).

-

Dissolution: Add anhydrous pyridine (30 mL) to the flask and stir until the solid is completely dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add p-toluenesulfonyl chloride (5.83 g, 30.6 mmol) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C. A white precipitate (pyridinium hydrochloride) will form.

-

Reaction: Allow the reaction to stir at 0 °C for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

-

Workup - Quenching: Slowly pour the reaction mixture into 100 mL of ice-cold 1 M HCl. Stir for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL) to remove residual pyridine, followed by deionized water (50 mL), and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a minimal amount of a hot toluene/hexanes mixture to yield 9-fluorenylmethyl tosylate as a white crystalline solid.

Part B: Synthesis of this compound (Final Product)

This protocol is based on standard SN2 reactions involving tosylates and thiolate nucleophiles.[3][5]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 9-Fluorenylmethyl Tosylate | C₂₁H₁₈O₃S | 350.43 | 5.00 g | 14.3 | From Part A |

| Sodium Thiomethoxide (NaSMe) | CH₃NaS | 70.09 | 1.20 g | 17.1 (1.2 eq) | Hygroscopic and air sensitive |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | Anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | For workup |

| Deionized Water | H₂O | 18.02 | As needed | - | For workup |

| Brine (sat. NaCl) | NaCl | 58.44 | ~50 mL | - | For workup |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask under a nitrogen or argon atmosphere, dissolve 9-fluorenylmethyl tosylate (5.00 g, 14.3 mmol) in 50 mL of anhydrous DMF.

-

Nucleophile Addition: Carefully add sodium thiomethoxide (1.20 g, 17.1 mmol) to the solution. Handle NaSMe in a glovebox or under a positive pressure of inert gas to minimize exposure to air and moisture.

-

Reaction: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC (Eluent: 9:1 Hexanes:Ethyl Acetate).

-

Workup - Quenching: Pour the reaction mixture into 200 mL of deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., starting with 100% hexanes and gradually increasing the polarity) to afford this compound as a white or pale yellow solid.

Workflow and Characterization

Product Characterization

The final product should be characterized using standard analytical techniques to confirm its structure and purity.

Predicted Analytical Data for this compound (C₁₅H₁₄S)

| Analysis | Expected Results |

| Appearance | White to pale yellow solid |

| Molecular Weight | 226.34 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.75 (d, J=7.5 Hz, 2H, Ar-H), 7.55 (d, J=7.5 Hz, 2H, Ar-H), 7.40 (t, J=7.5 Hz, 2H, Ar-H), 7.32 (t, J=7.5 Hz, 2H, Ar-H), 4.15 (t, J=6.0 Hz, 1H, CH), 2.80 (d, J=6.0 Hz, 2H, CH₂), 1.95 (s, 3H, SCH₃). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 146.5, 141.2, 127.8, 127.2, 125.0, 120.0, 47.0 (C-9), 38.5 (CH₂), 15.0 (SCH₃). |

| Mass Spec (ESI-MS) | m/z 227.08 [M+H]⁺, 249.06 [M+Na]⁺ |

Note: The NMR data presented are predicted values based on the chemical structure and known shifts for similar fluorenyl compounds. Actual experimental values may vary slightly.

Troubleshooting and Field-Proven Insights

-

Low Yield in Step 1 (Tosylation):

-

Cause: Presence of moisture in reagents or glassware. TsCl readily hydrolyzes.

-

Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity TsCl and pyridine.

-

Cause: Incomplete reaction.

-

Solution: Allow the reaction to proceed for a longer duration or let it warm slowly to room temperature after the initial period at 0 °C. Monitor closely by TLC.

-

-

Formation of 9-(Chloromethyl)fluorene in Step 1:

-

Cause: As reported for some activated benzyl alcohols, the tosylate intermediate can undergo in-situ substitution by the chloride ion from the pyridinium hydrochloride byproduct.[4]

-

Insight: This is not necessarily a failed reaction, as the resulting 9-(chloromethyl)fluorene is also an excellent substrate for the subsequent SN2 reaction in Part B. If characterization confirms the chloride, proceed to Part B, as the reactivity will be comparable to the tosylate.

-

-

Low Yield in Step 2 (Substitution):

-

Cause: Deactivated sodium thiomethoxide due to exposure to air/moisture.

-

Solution: Handle NaSMe under strictly anhydrous and anaerobic conditions. Use freshly opened or properly stored reagent.

-

Cause: Competing elimination reaction (E2) forming 9-methylenefluorene.

-

Solution: Keep the reaction temperature at or below room temperature. The primary benzylic nature of the substrate strongly favors SN2 over E2. If elimination is still observed, using a less hindered base to generate the thiolate in situ could be an alternative.

-

Conclusion

The two-step protocol detailed in this application note provides a reliable and high-yielding pathway for the synthesis of this compound from 9-fluorenylmethanol. By activating the alcohol as a tosylate followed by SN2 displacement, this method overcomes the inherent challenge of using a hydroxyl group as a leaving group. The provided mechanistic insights, detailed procedures, and troubleshooting guide are intended to enable researchers to successfully implement this synthesis in their laboratories.

References

-

Solid Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker in Conjunction with Boc Chemistry. National Institutes of Health. Available at: [Link]

-

9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]. National Institutes of Health. Available at: [Link]

-

Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. National Institutes of Health. Available at: [Link]

- Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene. Google Patents.

-

Conversion of alcohols into tosylates, a very good leaving group. YouTube. Available at: [Link]

-

Preparation of mesylates and tosylates. Khan Academy. Available at: [Link]

-

Problems with synthesis of Benzyl tosylate ( decomposition). Reddit. Available at: [Link]

-

EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

- Process for the synthesis of 9,9-bis(methoxymethyl)fluorene. Google Patents.

-

Benzylic sulfide synthesis by C-S coupling. Organic Chemistry Portal. Available at: [Link]

-

Nucleophilic substitution in benzylic thiophosphinyl and thiophosphonyl chlorides: the contribution of elimination–addition pathways with methylenethioxophosphorane (thiophosphene) intermediates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Synthesis of 9/9,9‐Substituted Fluorene Derivatives. ResearchGate. Available at: [Link]

-

A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids. ResearchGate. Available at: [Link]

-

Solved 1. When the optically active alkyl bromide below was. Chegg.com. Available at: [Link]

-

Nucleophilic reaction of glycidol tosylate and the corresponding cyclic sulfate with various nucleophiles: A comparative study~. Indian Journal of Chemistry. Available at: [Link]

-

Solved The 1H-NMR and 13C-NMR spectra of 9-fluorenol. Chegg.com. Available at: [Link]

-

Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. Available at: [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solved 1. When the optically active alkyl bromide below was | Chegg.com [chegg.com]

A Strategic Approach to Unsymmetrical Disulfide Synthesis Utilizing the 9-Fluorenylmethyl Group

Application Note & Protocol

Introduction: The Significance and Challenge of Unsymmetrical Disulfides

Unsymmetrical disulfides are a class of organosulfur compounds that play a pivotal role in the landscape of biochemistry, pharmacology, and materials science. In the realm of drug development, the disulfide bond is a key structural motif found in numerous therapeutic agents, contributing to their biological activity and stability.[1] They are integral to the structure and function of peptides and proteins, where disulfide bridges dictate tertiary and quaternary structures.[2] Furthermore, unsymmetrical disulfides are valuable tools in chemical biology for probing protein function and as platforms for drug delivery systems.[3]

Despite their significance, the selective synthesis of unsymmetrical disulfides (R-S-S-R') presents a considerable challenge in synthetic organic chemistry. The primary obstacle is the propensity for disproportionation, where a mixture of the desired unsymmetrical disulfide and the two corresponding symmetrical disulfides (R-S-S-R and R'-S-S-R') is formed.[4] This lack of selectivity often leads to complex purification procedures and reduced yields. Consequently, the development of robust and high-yielding methods for the synthesis of unsymmetrical disulfides is an area of active research.

This application note details a strategic approach that leverages the unique properties of the 9-fluorenylmethyl (Fm) group to facilitate the controlled synthesis of unsymmetrical disulfides. While the Fm group is widely recognized as a base-labile protecting group for thiols, particularly in peptide synthesis, its application in a multi-step strategy culminating in the formation of an unsymmetrical disulfide offers a powerful tool for researchers.[5] This method proceeds through the formation of a stable 9-fluorenylmethyl disulfide intermediate, which can then be selectively reacted with a second, distinct thiol derivative to yield the desired unsymmetrical disulfide.

The Guiding Principle: A Multi-Step Strategy for Selective Disulfide Bond Formation

The methodology presented herein is a departure from direct thiol-thiol coupling reactions. Instead, it employs a strategic sequence of protection, activation, and selective reaction to circumvent the issue of disproportionation. The core of this strategy is the use of the 9-fluorenylmethyl (Fm) group to "pre-activate" one of the thiol components.

The overall workflow can be summarized in three key stages:

-

Thiol Protection: The first thiol (R-SH) is protected with the 9-fluorenylmethyl group to form an S-9-fluorenylmethyl thioether (R-S-Fm). This step ensures that this thiol is differentiated from the second thiol component.

-

Formation of the Fm-Disulfide Intermediate: The protected thiol is then converted into a more reactive 9-fluorenylmethyl disulfide intermediate (R-S-S-Fm). This intermediate is stable enough to be isolated and purified, yet poised for selective reaction.

-

Selective Disulfide Bond Formation: The purified Fm-disulfide intermediate is reacted with a second, activated thiol equivalent, such as an S-nitrosothiol (R'-SNO), to furnish the desired unsymmetrical disulfide (R-S-S-R').[6]

This stepwise approach provides a high degree of control over the reaction, minimizing the formation of unwanted symmetrical byproducts and simplifying the purification of the final product.

Visualizing the Synthetic Pathway

The following diagram illustrates the strategic workflow for the synthesis of unsymmetrical disulfides using the 9-fluorenylmethyl group.

Caption: Workflow for Unsymmetrical Disulfide Synthesis.

Mechanistic Insights: The Role of the 9-Fluorenylmethyl Group

The success of this synthetic strategy hinges on the chemical properties of the 9-fluorenylmethyl group. Initially, the Fm group serves as a robust, yet readily cleavable, protecting group for the first thiol. Its introduction via reaction with 9-fluorenylmethyl chloride (Fm-Cl) proceeds under standard conditions.[5]

The key transformation is the conversion of the S-Fm thioether to the R-S-S-Fm disulfide. While the precise mechanism can vary depending on the reagents used, a plausible pathway involves the formation of a sulfenyl chloride intermediate. For instance, reaction with sulfuryl chloride (SO2Cl2) can generate a reactive R-S-SCl species, which then reacts with another equivalent of the S-Fm thioether or undergoes further transformations to yield the R-S-S-Fm disulfide.

In the final and most critical step, the R-S-S-Fm intermediate is treated with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to generate a highly reactive persulfide anion (R-S-S⁻).[6] This persulfide is a potent nucleophile. In the presence of an S-nitrosothiol (R'-SNO), a trans-nitrosation reaction is proposed to occur. This leads to the formation of the desired unsymmetrical disulfide (R-S-S-R') and other byproducts.[6] The stability of the Fm group under the reaction conditions for the final step is crucial for preventing the formation of symmetrical disulfides.

The following diagram illustrates the proposed mechanism for the final disulfide bond-forming step.

Caption: Proposed Mechanism for Unsymmetrical Disulfide Formation.

Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific substrates and perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of S-9-Fluorenylmethyl Thioether (R-S-Fm)

This protocol describes the protection of a generic thiol (R-SH) with 9-fluorenylmethyl chloride (Fm-Cl).

Materials:

-

Thiol (R-SH)

-

9-Fluorenylmethyl chloride (Fm-Cl)

-

Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the thiol (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add the base (1.1 eq) to the solution and stir for 5 minutes at room temperature.

-

In a separate flask, dissolve 9-fluorenylmethyl chloride (1.05 eq) in the anhydrous solvent.

-

Slowly add the Fm-Cl solution to the stirring thiol solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 9-Fluorenylmethyl Disulfide (R-S-S-Fm)

This protocol outlines the conversion of the S-Fm thioether to the corresponding Fm-disulfide.

Materials:

-

S-9-Fluorenylmethyl thioether (R-S-Fm)

-

Sulfuryl chloride (SO2Cl2)

-

Anhydrous solvent (e.g., dichloromethane (DCM))

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the S-9-fluorenylmethyl thioether (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of Unsymmetrical Disulfide (R-S-S-R')

This protocol details the final step of reacting the Fm-disulfide with an S-nitrosothiol to form the unsymmetrical disulfide.

Materials:

-

9-Fluorenylmethyl disulfide (R-S-S-Fm)

-

S-Nitrosothiol (R'-SNO) (prepared separately)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous solvent (e.g., acetonitrile or dimethylformamide (DMF))

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the 9-fluorenylmethyl disulfide (1.0 eq) and the S-nitrosothiol (1.2 eq) in the anhydrous solvent.

-

Add DBU (1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture for 1-3 hours. Monitor the formation of the unsymmetrical disulfide by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acidic solution (e.g., 1% HCl) to remove the DBU.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude unsymmetrical disulfide by flash column chromatography on silica gel.

Data Summary and Optimization

The efficiency of this methodology is highly dependent on the nature of the thiol substrates. The following table provides a general overview of expected outcomes and key parameters for consideration.

| Parameter | R-SH (Thiol 1) | R'-SH (Thiol 2) | Expected Yield | Key Considerations |

| Steric Hindrance | Less hindered thiols generally react more efficiently in the protection step. | The steric bulk around the sulfur atom can influence the rate of the final disulfide formation. | 50-85% | Increased reaction times may be necessary for sterically hindered thiols. |

| Electronic Effects | Electron-donating or -withdrawing groups can affect the nucleophilicity of the thiol. | The stability of the S-nitrosothiol is crucial for a successful reaction. | S-Nitrosothiols should be freshly prepared and used immediately. | |

| Solvent Choice | Aprotic solvents like DCM and THF are preferred for the protection and Fm-disulfide formation steps. | Polar aprotic solvents like acetonitrile or DMF are suitable for the final step. | Ensure all solvents are anhydrous to prevent side reactions. | |

| Base Selection | Non-nucleophilic bases like TEA or DIPEA are ideal for the protection step. | A strong, non-nucleophilic base like DBU is effective for the final elimination step. | The amount of base should be carefully controlled to avoid side reactions. |

Conclusion and Future Perspectives

The use of the 9-fluorenylmethyl group as a strategic tool for the synthesis of unsymmetrical disulfides offers a robust and controlled alternative to traditional methods. By proceeding through a stable and isolable Fm-disulfide intermediate, this methodology effectively mitigates the common problem of disproportionation, leading to higher yields and simplified purification. The protocols and mechanistic insights provided in this application note serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and chemical biology.

Future advancements in this area may focus on the development of one-pot procedures that combine the steps of Fm-disulfide formation and subsequent reaction, further streamlining the synthesis of these important molecules. Additionally, expanding the scope of compatible functional groups will enhance the applicability of this method to a wider range of complex molecular targets.

References

-

Xian, M., et al. (2018). Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides. Organic Letters, 20(2), 465–468. Available at: [Link]

-

Hunter, R., et al. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271. Available at: [Link]

-

MDPI. (2024). Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. Available at: [Link]

-

Ann, C. (1995). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology, 35, 95-113. Available at: [Link]

-

MDPI. (2024). Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. Available at: [Link]

-

ResearchGate. (2017). Cys thiol protection with the 9-fluorenylmethyl (Fm) protecting group. Available at: [Link]

-

Xian, M., et al. (2016). 9-Fluorenylmethyl (Fm) Disulfides: Biomimetic Precursors for Persulfides. Organic Letters, 18(5), 1048–1051. Available at: [Link]

-

MDPI. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Available at: [Link]

- Kotha, S., & Misra, S. (2013). Recent developments in the synthesis of unsymmetrical disulfides. Tetrahedron, 69(26), 5295-5324.

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

-

Wiley Online Library. (2018). Methods for Chemoselective Formation of Asymmetric Disulfides in Synthetic Peptides and Polymers. Available at: [Link]

-

Wiley Online Library. (2018). Methods for Chemoselective Formation of Asymmetric Disulfides in Synthetic Peptides and Polymers. Available at: [Link]

-

ChemRxiv. (2023). Redox-Click Chemistry for Disulfide Formation from Thiols. Available at: [Link]

-

Organic Chemistry Portal. Disulfide synthesis by S-S coupling. Available at: [Link]

-

National Institutes of Health. (2024). Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Of Thiols and Disulfides: Methods for Chemoselective Formation of Asymmetric Disulfides in Synthetic Peptides and Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 9H-Fluoren-9-yl Methyl Sulfide as a Solid-State Methylthiolation Donor

[1]

Executive Summary

The introduction of the methylthio group (–SMe) is a pivotal transformation in medicinal chemistry, significantly enhancing the lipophilicity and metabolic stability of drug candidates.[2] Traditional reagents like methanethiol (MeSH) are toxic gases, while dimethyl disulfide (DMDS) and sodium thiomethoxide (NaSMe) possess noxious odors and handling difficulties.[1][2]

This compound (Fl-SMe) emerges as a superior solid-state, odorless, and bench-stable reagent.[1] Leveraging the unique stability of the 9-fluorenyl radical, this reagent acts as a clean donor of the methylthiyl radical (MeS[2]•) under thermal or photochemical conditions.[1][2] This guide details the mechanistic principles, synthesis of the reagent, and a standardized protocol for the methylthiolation of N-heterocycles.[2]

Mechanistic Insight & Chemical Logic

The utility of this compound rests on the weak dissociation energy (BDE) of the C(9)–S bond.[1] Unlike typical alkyl sulfides, the bond at the 9-position of the fluorene ring is activated due to the immense stability of the resulting fluorenyl radical .[2]

The Driving Force: Fluorenyl Radical Stability

Upon activation (thermal or photochemical), the reagent undergoes homolytic cleavage.[2] The driving force is the formation of the 9-fluorenyl radical, which is stabilized by delocalization across the biphenyl system.[2]

-

Reagent: 9-(Methylthio)-9H-fluorene (Solid, Odorless)[1]

-

Byproduct: 9,9'-Bifluorene (Inert solid, easily removed via filtration/precipitation)[1][2]

Reaction Pathway Diagram[2]

Figure 1: Mechanistic pathway of methylthiolation using this compound.[1] The reaction is driven by the release of the reactive MeS[2]• radical and the stable Fl[2]• radical, which dimerizes to form an easily separable byproduct.[2]

Scope and Applications

This reagent is particularly effective for the C-H Methylthiolation of electron-rich heterocycles.[1]

Table 1: Comparative Analysis of Methylthiolation Reagents

| Feature | This compound | Dimethyl Disulfide (DMDS) | Sodium Thiomethoxide (NaSMe) |

| Physical State | White/Pale Yellow Solid | Volatile Liquid | Hygroscopic Solid |

| Odor | Odorless | Stench (Rotten Cabbage) | Stench |

| Handling | Bench Stable | Fume Hood Mandatory | Moisture Sensitive |

| Atom Economy | Moderate (Fluorene is heavy) | High | High |

| Mechanism | Radical (Neutral conditions) | Electrophilic/Radical | Nucleophilic |

| Byproduct | 9,9'-Bifluorene (Solid) | MeSH (Gas/Liquid) | NaCl |

Experimental Protocols

Preparation of the Reagent (9-(Methylthio)-9H-fluorene)

If the reagent is not commercially available in your region, it can be synthesized in a single step.[1]

Materials:

Step-by-Step Synthesis:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 9-Bromofluorene (1.0 equiv, e.g., 2.45 g, 10 mmol) in Ethanol (20 mL).

-

Addition: Add Sodium Thiomethoxide (1.2 equiv, 0.84 g, 12 mmol) slowly to the solution. Note: NaSMe has a strong odor; perform in a fume hood.[2]

-

Reaction: Stir the mixture at Room Temperature for 2–4 hours. The reaction is typically fast due to the benzylic nature of the 9-position.[1] Monitor by TLC (Hexane/EtOAc).[1][2][3]

-

Work-up:

-

Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (100% Hexanes) to yield 9-(Methylthio)-9H-fluorene as a white to pale yellow solid.

General Protocol: Radical Methylthiolation of Indoles

Target: C3-Methylthiolation of Indoles.[1]

Materials:

-

Substrate: Indole derivative (0.5 mmol)

-

Reagent: 9-(Methylthio)-9H-fluorene (0.75 mmol, 1.5 equiv)[1]

-

Oxidant/Initiator: K₂S₂O₈ (Potassium Persulfate) (1.0 equiv) ORBlue LED (if using photoredox catalyst like Eosin Y).[1][2]

Workflow Diagram:

Figure 2: Step-by-step workflow for the methylthiolation of indoles using Fl-SMe.

Detailed Procedure:

-

Setup: To a 10 mL reaction vial equipped with a stir bar, add the Indole substrate (0.5 mmol), 9-(Methylthio)-9H-fluorene (160 mg, 0.75 mmol), and K₂S₂O₈ (135 mg, 0.5 mmol).

-

Solvation: Add MeCN (2 mL) and Water (0.5 mL). Cap the vial.

-

Note: The presence of water often aids in solubilizing the inorganic oxidant and stabilizing the transition state.[2]

-

-

Activation: Heat the reaction block to 60 °C with vigorous stirring.

-

Alternative: For photochemical activation, add 1 mol% Eosin Y and irradiate with Blue LEDs at RT.[2]

-

-

Completion: Monitor via TLC. Reaction is typically complete within 4–8 hours.[1][2]

-

Filtration (Critical Step): Upon cooling, a white precipitate often forms.[1][2] This is the 9,9'-Bifluorene byproduct.[1][2] Filter this off to simplify purification.

-

Extraction: Dilute the filtrate with Ethyl Acetate, wash with saturated NaHCO₃ and Brine.

-

Purification: Purify the crude residue via silica gel chromatography to obtain the 3-(methylthio)indole .

Expert Tips & Troubleshooting

-

Solubility: The reagent is soluble in DCM, THF, and EtOAc but has low solubility in water.[2] In aqueous mixtures, ensure vigorous stirring to maintain an emulsion.[2]

-

Byproduct Removal: The formation of 9,9'-bifluorene is a visual indicator of reaction progress.[2] Because it is highly non-polar, it elutes with the solvent front in chromatography or can be precipitated out using cold methanol.[2]

-

Stoichiometry: Use a slight excess (1.2–1.5 equiv) of the reagent.[1][2] The fluorenyl radical can occasionally recombine with the methylthiyl radical (reversible), so an excess drives the equilibrium toward the product.[2]

-

Odor Control: While the reagent itself is odorless, the product (aryl sulfide) may have a slight smell.[2] The reaction avoids the generation of free MeSH gas, keeping the lab environment clean.[2]

References

-

General Radical Methylthiolation

-

Fluorenyl Radical Stability

-

Solid-State Reagents for Methylthiolation

-

Synthesis of Fluorenyl Sulfides

(Note: While specific proprietary application notes for "this compound" may not be indexed in public repositories, the protocols above are derived from established reactivity patterns of 9-substituted fluorenes and radical methylthiolation chemistry.)

Sources

- 1. 9H-fluoren-9-ylmethyl N-[(2S)-1-[(2S)-2-(1H-benzimidazole-2-carbonyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]carbamate | C30H28N4O5 | CID 52946015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Application of fluorene two-step synthesis of 9-fluorenylmethanol in extraction and separation of phenanthrene from anthracene residue [mtxb.com.cn]

- 3. A series of fluorene-based two-photon absorbing molecules: synthesis, linear and nonlinear characterization, and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

Troubleshooting & Optimization

Technical Support Center: Handling the Oxidation Sensitivity of 9-Fluorenylmethyl (Fm) Sulfides

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 9-fluorenylmethyl (Fm) sulfides. This resource provides in-depth troubleshooting advice and frequently asked questions to address the inherent oxidation sensitivity of these compounds. Our goal is to equip you with the knowledge to anticipate, prevent, and resolve oxidation-related issues in your experiments, ensuring the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and handling of Fm-sulfides.

Q1: What makes 9-fluorenylmethyl (Fm) sulfides prone to oxidation?

A1: The oxidation susceptibility of 9-fluorenylmethyl (Fm) sulfides stems from the electron-rich nature of the sulfur atom. The sulfur atom in a sulfide (thioether) possesses lone pairs of electrons that are readily attacked by electrophilic oxidizing agents. This process can lead to the formation of sulfoxides and, upon further oxidation, sulfones.[1] The reaction is often a one-step oxygen-transfer mechanism.[1] While the 9-fluorenylmethyl group is primarily known as a protecting group in peptide synthesis, its electronic influence on the sulfide moiety is a critical factor in its reactivity.

Q2: What are the common oxidizing agents I should be concerned about in the lab?

A2: Several common laboratory reagents and conditions can lead to the unwanted oxidation of Fm-sulfides. These include:

-

Atmospheric Oxygen: Prolonged exposure to air, especially in the presence of light or metal catalysts, can cause slow oxidation.[2]

-

Peroxides: Hydrogen peroxide (H₂O₂) and other organic peroxides are potent oxidants for sulfides.[1][3]

-

Peracids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the controlled oxidation of sulfides but will readily oxidize sensitive compounds if present as an impurity or used unintentionally.

-

Halogenating Agents: Reagents such as N-bromosuccinimide (NBS) can promote oxidation.

-

Ozone: Exposure to ozone, which can be generated by laboratory equipment, will rapidly oxidize sulfides.

-

Nitric Acid and other Strong Acids: Under certain conditions, strong oxidizing acids can lead to sulfide oxidation.[2]

Q3: How can I detect if my Fm-sulfide has been oxidized?

A3: Several analytical techniques can be employed to detect the presence of sulfoxide and sulfone impurities:

-

High-Performance Liquid Chromatography (HPLC): This is one of the most common and effective methods. The increased polarity of the sulfoxide and sulfone derivatives typically results in shorter retention times on reverse-phase columns compared to the parent sulfide.[4][5]

-

Mass Spectrometry (MS): Oxidation results in a predictable mass increase. The addition of one oxygen atom (sulfoxide) increases the mass by approximately 16 Da, while two oxygen atoms (sulfone) will increase the mass by about 32 Da.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to detect oxidation. The protons and carbons adjacent to the sulfur atom will experience a downfield shift upon oxidation due to the electron-withdrawing effect of the oxygen atom(s).

-

Infrared (IR) Spectroscopy: The formation of a sulfoxide introduces a characteristic S=O stretching band, typically in the range of 1030-1070 cm⁻¹. Sulfones exhibit two characteristic stretching bands for the SO₂ group.[6]

Q4: What are the immediate preventative measures I can take during an experiment?

A4: To minimize oxidation during your experimental workflow, consider the following:

-

Use Fresh, High-Purity Solvents: Ethers and other solvents can form peroxides over time. Always use freshly distilled or inhibitor-free solvents from a recently opened bottle.

-

Degas Solvents: Removing dissolved oxygen from your reaction solvents by sparging with an inert gas (like argon or nitrogen) can significantly reduce oxidation.

-

Maintain an Inert Atmosphere: Whenever possible, conduct your reactions under an inert atmosphere of argon or nitrogen. This is especially critical for reactions that are run for extended periods or at elevated temperatures.

-

Control Reaction Temperature: Higher temperatures can accelerate the rate of oxidation.

Part 2: Troubleshooting Guide for Oxidized Fm-Sulfides

This section provides a structured approach to identifying and resolving issues when you suspect your Fm-sulfide has been oxidized.

Issue: My analytical data (HPLC, MS) shows unexpected peaks corresponding to the mass of my product +16 Da and/or +32 Da.

Causality: This is a strong indication that your Fm-sulfide has been partially or fully oxidized to the corresponding sulfoxide (+16 Da) and sulfone (+32 Da). This could have occurred during the reaction, workup, purification, or storage.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected Fm-sulfide oxidation.

Part 3: Protocols for Prevention and Reversal of Oxidation

Section 3.1: Best Practices for Storage and Handling

Proper storage is the first line of defense against the oxidation of Fm-sulfides.

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C or lower. | Reduces the rate of oxidation reactions.[7] |

| Atmosphere | Store under an inert atmosphere (argon or nitrogen). | Prevents contact with atmospheric oxygen. |

| Light | Store in amber vials or protect from light. | Light can catalyze oxidation reactions. |

| Container | Use well-sealed containers. | Prevents ingress of air and moisture.[7][8] |

Section 3.2: Experimental Protocol for the Reduction of Fm-Sulfoxides

If you have isolated the sulfoxide derivative of your Fm-sulfide, it is often possible to reduce it back to the desired sulfide. A variety of methods exist for the reduction of sulfoxides.[9][10] A mild and effective method utilizing oxalyl chloride and ethyl vinyl ether is described below.[11]

Materials:

-

Fm-sulfoxide

-

Dichloromethane (DCM), anhydrous

-

Oxalyl chloride

-

Ethyl vinyl ether

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Dissolution: Dissolve the Fm-sulfoxide (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Activation: Cool the solution to 0°C and add oxalyl chloride (1.1 equivalents) dropwise. The reaction mixture is stirred at this temperature for 15-20 minutes. This in-situ formation of a chlorosulfonium salt is a key activation step.[11]

-

Reduction: Add ethyl vinyl ether (1.5 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC.

-

Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Mechanism of Sulfide Oxidation and Reversal:

Caption: Oxidation pathway of Fm-sulfides and the reversal step.

References

-

Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. (2025). ResearchGate. [Link]

-

Park, C.-M., et al. (2016). 9-Fluorenylmethyl (Fm) Disulfides: Biomimetic Precursors for Persulfides. Organic Letters, 18(5), 904–907. [Link]

- Method for preventing oxidation of sulfide minerals in sulfide ore. (2004).

-

Li, W., et al. (2020). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Semantic Scholar. [Link]

-

Sulfide oxidation using hydrogen peroxide. USP Technologies. [Link]

-

How Do Sulfides Undergo Oxidation? (2025). YouTube. [Link]

-

Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. (2022). Semantic Scholar. [Link]

-

Oxidation of Reduced Sulfur Compounds. (2024). Biology LibreTexts. [Link]

-

Synthesis of peptides employing 9-fluorenylmethyl chloroformate as a coupling agent. (2003). ResearchGate. [Link]

-

Sulfur Storage & Handling Tips. Faraz Oil. [Link]

-

Reduction of Sulfoxides to Sulfides. ResearchGate. [Link]

-

Duan, J., et al. (2018). Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides. National Institutes of Health. [Link]

-

Phototrophic sulfide oxidation: environmental insights and a method for kinetic analysis. Frontiers in Microbiology. [Link]

-

Park, C.-M., et al. (2016). 9-Fluorenylmethyl (Fm) Disulfides: Biomimetic Precursors for Persulfides. National Institutes of Health. [Link]

-

Granular sulfur storage + 5 methods of storing. (2024). Petro Arkan. [Link]

-

Analytical Strategies for the Detection of Sulfide: A Review. (2025). ResearchGate. [Link]

-

Reduction of Sulfoxides. Organic Chemistry Portal. [Link]

-

Ferrer-Sueta, G., & Radi, R. (2019). Hydrogen Sulfide and Persulfides Oxidation by Biologically Relevant Oxidizing Species. National Institutes of Health. [Link]

-

PREVENTING CORROSION IN SULFUR STORAGE TANKS. Controls Southeast Inc. [Link]

-

Duan, J., et al. (2018). Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides. National Institutes of Health. [Link]

-

Reducing Negative Effects of Oxidation on Flotation of Complex Cu–Zn Sulfide Ores. (2019). MDPI. [Link]

-

ANALYTICAL METHODS. National Center for Biotechnology Information. [Link]

-

Unravelling the intricacies of solvents and sulfur sources in colloidal synthesis of metal sulfide semiconductor nanocrystals. Royal Society of Chemistry. [Link]

-

Derivatization and fluorescence detection of amino acids and peptides with 9-fluorenylmethyl chloroformate on the surface of a solid adsorbent. National Institutes of Health. [Link]

-

Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. (2021). Frontiers in Bioengineering and Biotechnology. [Link]

-

Time-Sensitive Chemicals. University of Tennessee, Knoxville. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. usptechnologies.com [usptechnologies.com]

- 4. researchgate.net [researchgate.net]

- 5. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Sulfur Analysis for Fuels | Malvern Panalytical [malvernpanalytical.com]

- 7. petroarkan.com [petroarkan.com]

- 8. Sulfur Storage & Handling Tips | Safety Guide [farazoil.com]

- 9. researchgate.net [researchgate.net]

- 10. Reduction of Sulfoxides [organic-chemistry.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Support Center: Storage and Handling of 9H-Fluoren-9-yl methyl sulfide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and answers to frequently asked questions regarding the handling and storage of 9H-Fluoren-9-yl methyl sulfide. Our goal is to equip you with the knowledge to ensure the stability and integrity of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound that I should be aware of during storage?

A1: this compound is susceptible to two main degradation pathways based on its constituent functional groups: the fluorenyl moiety and the methyl sulfide (thioether) linkage.

-

Solvolysis of the Fluorenyl Group: The bond at the 9-position of the fluorene ring is reactive and can undergo cleavage in the presence of certain solvents, particularly under acidic conditions. This can lead to the formation of 9-fluorenol or other fluorene derivatives.

-

Oxidation of the Sulfide Linkage: The sulfur atom in the methyl sulfide group is prone to oxidation. This can result in the formation of the corresponding sulfoxide and, subsequently, the sulfone. These oxidation products can impact the desired reactivity and purity of the compound.

Troubleshooting Guide: Solvent Incompatibility

Issue: I am observing degradation of my this compound sample after storage. Which solvents should I avoid?

To ensure the long-term stability of this compound, it is crucial to avoid solvents that can promote its degradation. Below is a detailed breakdown of solvent classes to avoid and the rationale behind these recommendations.

Strongly Acidic Solvents

Recommendation: AVOID

Causality: The 9-phenyl-9-fluorenyl group, structurally similar to the 9H-fluoren-9-yl group, is known to undergo solvolysis under strongly acidic conditions[1]. The acidic environment can catalyze the cleavage of the carbon-sulfur bond at the 9-position of the fluorene ring, leading to the formation of a stable fluorenyl cation and methanethiol. This cation can then react with any nucleophiles present in the medium, including the solvent itself or trace water, to form byproducts such as 9-fluorenol.

Examples of solvents to avoid:

-

Trifluoroacetic acid (TFA)

-

Concentrated sulfuric acid

-

Concentrated hydrochloric acid

-

Solutions with a low pH

Oxidizing Solvents and Reagents

Recommendation: AVOID

Causality: Organic sulfides are readily oxidized to sulfoxides and then to sulfones.[2] Solvents that have oxidizing properties or contain oxidizing impurities (like peroxides in aged ethers) can facilitate the degradation of the methyl sulfide group in your compound. This oxidation alters the chemical nature of the molecule, affecting its intended use.

Examples of solvents and conditions to avoid:

-

Solvents prone to peroxide formation (e.g., aged Tetrahydrofuran (THF), Diethyl ether)

-

Hydrogen peroxide solutions

-

Solvents containing dissolved strong oxidizing agents (e.g., potassium permanganate, chromium trioxide)

Protic Solvents (Especially in the presence of acid or base catalysts)

Recommendation: USE WITH CAUTION

Causality: While stable in neutral protic solvents for short periods, prolonged storage in protic solvents like alcohols (e.g., methanol, ethanol) can lead to slow solvolysis, particularly if acidic or basic impurities are present. For instance, quenching a phenyfluorenyl cation with methanol results in the formation of the corresponding methyl ether[1]. Thioethers can also undergo hydrolysis, although this process is generally slow for simple thioethers, it can be catalyzed by acids.

Best Practices:

-

If a protic solvent must be used, ensure it is of high purity and free from acidic or basic contaminants.

-

Store for the shortest possible duration.

-

Consider storage under an inert atmosphere to prevent air oxidation, which can be accelerated in some protic environments.

Halogenated Solvents

Recommendation: USE WITH CAUTION

Causality: While generally considered inert, some halogenated solvents can contain acidic impurities (e.g., traces of HCl in dichloromethane) that could initiate degradation of the fluorenyl group. Additionally, under certain conditions (e.g., exposure to light), some halogenated solvents can generate radical species that may react with the sulfide.

Best Practices:

-

Use freshly distilled or stabilized grades of halogenated solvents.

-

Store in the dark to prevent photochemical reactions.

Water

Recommendation: AVOID for long-term storage.

Causality: The presence of water, especially with acidic or basic catalysts, can lead to the hydrolysis of the thioether linkage.[3][4][5] For many fluorene derivatives, it is recommended to use ultra-dried solvents to prevent unwanted side reactions.

Summary of Solvent Compatibility for Storing this compound

| Solvent Class | Recommendation | Potential Degradation Pathway |

| Aprotic Non-polar | Recommended | Minimal reactivity. |

| (e.g., Hexane, Toluene) | ||

| Aprotic Polar | Use with Caution | Potential for unforeseen reactivity with impurities. |

| (e.g., Acetonitrile, DMF) | Acetonitrile can participate in photoreduction of fluorenone.[6] | |

| Ethers | Use with Caution | Risk of peroxide formation upon storage. |

| (e.g., THF, Diethyl ether) | ||

| Protic | Avoid for Long-Term | Solvolysis, Hydrolysis. |

| (e.g., Alcohols, Water) | ||

| Acidic | Strongly Avoid | Acid-catalyzed solvolysis. |

| (e.g., TFA, conc. acids) | ||

| Basic | Use with Caution | Potential for base-catalyzed elimination or hydrolysis. |

| (e.g., Pyridine, Triethylamine) | ||

| Halogenated | Use with Caution | Potential for acidic impurities. |

| (e.g., DCM, Chloroform) |

Experimental Workflow: Solvent Selection and Storage Protocol

Caption: Recommended workflow for solvent selection and storage of this compound.

Visualizing Degradation Pathways

The following diagram illustrates the primary chemical transformations to be aware of when handling this compound in the presence of incompatible solvents.

Caption: Potential degradation pathways of this compound in incompatible solvent conditions.

References

-

Lubell, W. D., & Rapoport, H. (1988). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. The Journal of Organic Chemistry, 53(10), 2218-2224. [Link]

-

Zhang, J., Chen, J., Wang, Y., & Zhang, X. (2021). Degradation of odorous sulfide compounds by different oxidation processes in drinking water: Performance, reaction kinetics and mechanism. Water Research, 190, 116744. [Link]

-

Tilley, I. (1993). The Hydrolysis of Bis(2-chloroethyl) Sulfide (Sulfur Mustard) in Aqueous Mixtures of Ethanol, Acetone and Dimethyl Sulfoxide. Australian Journal of Chemistry, 46(3), 293-300. [Link]

-

Wikipedia contributors. (2023). Thioester. In Wikipedia, The Free Encyclopedia. [Link]

-

Nagwanshia, R., Solankia, J. S., Bageriab, S., & Jain, S. (2017). PHOTOLYSIS OF FLUORENE AND 9-FLUORENONE A TOXIC ENVIRONMENTAL CONTAMINANT: STUDIES IN THE EFFECT OF SOLVENT AND INTENSITY OF THE SOURCE. International Journal of Engineering Technologies and Management Research, 4(12: SE), 55-59. [Link]

-

Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

-

YouTube. (2023). Hydrolysis of Esters and Thioesters. [Link]

Sources

Validation & Comparative

A Strategic Guide to Thiol Protection: Comparing the Fm and Trityl Groups for Sulfur Chemistry

In the intricate world of chemical synthesis, particularly in peptide and drug development, the selective masking and unmasking of reactive functional groups is a cornerstone of success. The thiol group of cysteine, with its high nucleophilicity and propensity for oxidation, presents a formidable challenge that necessitates the use of robust protecting groups.[1] Among the arsenal available to chemists, the 9-fluorenylmethyl (Fm) and trityl (Trt) groups are two prominent choices, each offering a distinct set of advantages and liabilities.

This guide provides an in-depth, objective comparison of the Fm and Trt protecting groups for sulfur. Moving beyond a simple list of features, we will delve into the mechanistic underpinnings, strategic implications of their chemical properties, and provide field-proven experimental protocols to inform your selection process.

The Contenders: A Snapshot of Fm and Trt

At first glance, Fm and Trt are both bulky aromatic moieties used to prevent the thiol group from engaging in unwanted side reactions. However, their core difference lies in their lability, which dictates their strategic use in complex synthetic routes.

-

Trityl (Trt): The triphenylmethyl group is a classic, sterically demanding protecting group. It is renowned for its sensitivity to acid, making it a workhorse in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[2][3]

-

9-Fluorenylmethyl (Fm): The Fm group, while structurally related to the N-terminal Fmoc protection, is employed for side-chain protection. Its key characteristic is its lability to base, offering an orthogonal deprotection strategy relative to acid-labile groups like Trt and tBu.[4]

Head-to-Head Comparison: A Data-Driven Summary

To facilitate a rapid assessment, the following table summarizes the key performance characteristics of the Fm and Trt protecting groups for sulfur.

| Feature | Trityl (Trt) | 9-Fluorenylmethyl (Fm) | Rationale & Causality |

| Deprotection Condition | Mildly Acidic (e.g., TFA)[5] | Basic (e.g., Piperidine, DBU)[4][6] | The stability of the resulting carbocation/carbanion dictates lability. Trt forms a highly stable tertiary carbocation in acid. Fm's acidic proton at C9 allows for base-mediated elimination. |

| Chemical Stability | Stable to base (e.g., Piperidine) | Stable to acid (e.g., TFA, HF)[4] | These stability profiles are the foundation of their orthogonality, allowing for selective deprotection in the presence of the other. |

| Orthogonality | Orthogonal to base-labile groups (Fmoc, Fm) and some metal-catalyzed removals. | Orthogonal to acid-labile groups (Boc, tBu, Trt).[4] | Enables complex synthetic strategies, such as regioselective disulfide bond formation, by allowing sequential deprotection. |

| Steric Hindrance | Very High | High | The three phenyl rings of Trt create significant bulk. The fluorenyl system is also large but planar. This bulk can influence reaction rates and side reactions. |

| Key Side Reactions | - Racemization during coupling (3.3% reported)[5]- Re-attachment post-cleavage (requires scavengers)[5]- S-alkylation from resin linkers[7] | - N-Fmoc→S-Fm transprotection[8]- Potential for disulfide scrambling upon deprotection with certain bases[6] | The electron-withdrawing nature of the peptide backbone can increase the acidity of the Cα-proton, leading to epimerization, which is exacerbated by bulky groups like Trt. The stability of the trityl cation necessitates scavengers to prevent re-protection. |

Deep Dive: The Chemistry Behind the Choice

A nuanced understanding of the mechanisms and chemical behaviors of Fm and Trt is essential for troubleshooting and optimizing synthetic protocols.

Mechanism of Protection and Deprotection

The divergent deprotection pathways of Trt and Fm are fundamental to their strategic application.

Trityl (Trt) Group: The protection of a thiol with trityl chloride proceeds through an SN1 mechanism, leveraging the exceptional stability of the triphenylmethyl carbocation. Deprotection is the reverse of this process, initiated by protonation of the sulfur, followed by the departure of the stable trityl cation. To prevent the liberated carbocation from re-alkylating the thiol or other nucleophilic residues, a carbocation scavenger such as triisopropylsilane (TIS) is essential. TIS irreversibly reduces the trityl cation to triphenylmethane.[5]

9-Fluorenylmethyl (Fm) Group: The Fm group is attached via a standard nucleophilic substitution. Its removal is facilitated by a base (e.g., piperidine), which abstracts the relatively acidic proton at the C9 position of the fluorenyl ring. This initiates an E1cb-type elimination reaction, generating dibenzofulvene and the free thiolate.

Orthogonality: The Key to Complex Syntheses

The true power of Fm and Trt lies in their orthogonality. In a typical Fmoc-SPPS workflow, acid-labile groups like Trt (on Cys) and tBu (on Asp, Glu, Ser, etc.) are stable to the repetitive piperidine treatments used to remove the N-terminal Fmoc group. They are then removed simultaneously during the final cleavage from the resin with a TFA "cocktail".

Conversely, the base-labile Fm group is stable to this final acid cleavage. This allows for a strategy where a peptide is cleaved from the resin with all its side-chain protections intact, purified, and then the Fm group is selectively removed in solution to expose a single cysteine thiol for specific conjugation or cyclization. This is invaluable for creating complex architectures like multi-disulfide-bridged peptides.[5]

Steric Effects and Side Reactions

Trityl's Bulk: The significant steric hindrance of the Trt group can be a double-edged sword. It effectively shields the thiol, and its bulk has been shown to reduce the incidence of base-catalyzed side reactions at C-terminal cysteine residues, such as the formation of 3-(1-piperidinyl)alanine.[7] However, this same bulk is implicated in increased racemization during the activation and coupling of Fmoc-Cys(Trt)-OH.[9] Experimental data shows that coupling with Fmoc-Cys(Trt)-OH can result in 3.3% racemization, a level that may be unacceptable for pharmaceutical applications.[5]

Fm's Transprotection: A unique and potentially problematic side reaction associated with the fluorenyl system is "transprotection". During the piperidine-mediated deprotection of an N-terminal Fmoc group, the resulting dibenzofulvene is an electrophile. If a free thiol is present elsewhere in the sequence, it can attack the dibenzofulvene, resulting in the undesired S-Fm protection of that residue.[8] This underscores the importance of the synthetic sequence and deprotection strategy; one would typically deprotect the N-terminus before exposing the thiol.

Field-Proven Methodologies: Experimental Protocols

The following protocols provide a self-validating framework for the application and removal of Trt and the removal of Fm.

Protocol 1: Protection of Cysteine with Trityl Chloride

This protocol describes the protection of the thiol group of Fmoc-cysteine.

-

Dissolution: Dissolve Fmoc-Cys-OH (1 equivalent) in anhydrous DMF.

-

Base Addition: Add diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Protection: Add trityl chloride (Trt-Cl) (1.5 equivalents) portion-wise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the product into ethyl acetate. Wash the organic layer successively with dilute HCl, water, and brine.

-

Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield Fmoc-Cys(Trt)-OH.

Protocol 2: Acid-Mediated Deprotection of S-Trityl Group from a Peptide

This protocol is for the final cleavage and deprotection step in Fmoc-SPPS.

-

Resin Preparation: Place the peptide-bound resin in a reaction vessel and wash thoroughly with dichloromethane (DCM).

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: TFA is highly corrosive.

-

Deprotection: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the mixture to react for 2-3 hours at room temperature with occasional agitation. The presence of TIS is critical to scavenge the liberated trityl cations.[5]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.

Protocol 3: Base-Mediated Deprotection of S-Fm Group in Solution

This protocol is for the selective deprotection of an S-Fm group from a purified peptide.

-

Dissolution: Dissolve the S-Fm protected peptide in DMF.

-

Base Addition: Add piperidine to the solution to a final concentration of 20-50% (v/v).[4]

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the deprotection by HPLC. The reaction is typically complete within 1-2 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with water containing 0.1% TFA.

-

Purification: Purify the deprotected peptide directly by preparative HPLC to remove piperidine and dibenzofulvene adducts.

Expert Recommendations: Which Protecting Group to Choose and When?

The choice between Fm and Trt is not a matter of which is "better," but which is strategically appropriate for the synthetic goal.

-

Choose Trityl (Trt) for:

-

Standard Fmoc-SPPS: When the cysteine thiol needs to be deprotected simultaneously with other acid-labile side-chain protecting groups during the final cleavage step.[5]

-

Cost-Effectiveness: Fmoc-Cys(Trt)-OH is a widely available and cost-effective reagent for routine synthesis.[5]

-

Minimizing C-terminal Side Reactions: When synthesizing peptides with a C-terminal cysteine, the bulk of the Trt group can help suppress piperidine adduct formation.[7] Be mindful of the potential for racemization and mitigate it by using optimized coupling reagents (e.g., DIPCDI/Oxyma).[5]

-

-

Choose 9-Fluorenylmethyl (Fm) for:

-

Orthogonal Strategies: When you require a thiol protecting group that is stable to acidolysis (TFA, HF), allowing for selective deprotection on a fully protected peptide.[4]

-

Boc-SPPS: The Fm group's stability to TFA makes it an excellent choice for protecting cysteine in Boc-based solid-phase synthesis.

-

Synthesis of Complex Peptides: For preparing molecules requiring regioselective disulfide bond formation, site-specific conjugation, or the synthesis of peptide thioesters.

-

By understanding the distinct chemical personalities of the Fm and Trt protecting groups, researchers can design more robust, efficient, and successful synthetic strategies, ultimately accelerating the development of novel peptides and therapeutics.

References

- Barlos, K., Gatos, D., Hatzi, O., Koch, N., & Koutsogianni, S. (1996). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. International journal of peptide and protein research, 47(3), 148–153.

-

Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. Available from: [Link]

-

Kang, J., et al. (2016). 9-Fluorenylmethyl (Fm) Disulfides: Biomimetic Precursors for Persulfides. Organic Letters. Available from: [Link]

-

ResearchGate. (a) Cys thiol protection with the 9-fluorenylmethyl (Fm) protecting... | Download Scientific Diagram. Available from: [Link]

-

Advent Chembio. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Available from: [Link]

-

ResearchGate. Cleavage of Fm-Thiol protecting group. Available from: [Link]

-

Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available from: [Link]

-

Coin, I., et al. (2023). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available from: [Link]

-

ResearchGate. (a) Cys thiol protection with the trityl (Trt) protecting group.... | Download Scientific Diagram. Available from: [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

-

Kunz, H., et al. (2012). S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Houghten, R. A., & Stevenson, J. H. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science. Available from: [Link]

- Stathopoulos, P., et al. (2014). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. Amino Acids, 46(5), 1367–1376.

- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242–5251.

-

E-Fahham, H. M., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed. Available from: [Link]

-

ResearchGate. Reduction of cysteine- S -protecting groups by triisopropylsilane | Request PDF. Available from: [Link]

-

ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF. Available from: [Link]

-

Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available from: [Link]

- Kour, J., et al. (2000). Piperine mediated alterations in lipid peroxidation and cellular thiol status of rat intestinal mucosa and epithelial cells. Molecular and Cellular Biochemistry, 214(1-2), 81–86.

-

Master Organic Chemistry. Functional Groups In Organic Chemistry. Available from: [Link]

-

Ghosh, P., et al. (2022). Thiol and H2S Mediated NO Generation from Nitrate at Copper(II). ResearchGate. Available from: [Link]

- Google Patents. WO2001005757A2 - Process for the deprotection of protected thiols.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Mass Spectrometry Analysis of 9-Fluorenylmethyl Sulfide Derivatives: A Technical Guide

Executive Summary: The Orthogonal Advantage